2-(2-Bromo-4-methoxyphenoxy)-N'-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide
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Overview
Description
2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes bromine, methoxy, dichlorophenyl, and furan groups. Its synthesis and reactivity make it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-bromo-4-methoxyphenol with an appropriate acylating agent to form the corresponding ester. This ester is then reacted with hydrazine hydrate to form the hydrazide. The final step involves the condensation of the hydrazide with 5-(2,4-dichlorophenyl)furan-2-carbaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a corresponding aldehyde or carboxylic acid, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine, methoxy, and dichlorophenyl groups could influence its binding affinity and specificity. Further studies would be needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: A related compound with a simpler structure, often used as a precursor in organic synthesis.
2-Bromo-4-methoxyphenol: Another similar compound, used in various chemical reactions and as an intermediate in the synthesis of more complex molecules.
Uniqueness
2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-[5-(2,4-dichlorophenyl)furan-2-YL]methylidene]acetohydrazide stands out due to its combination of functional groups, which confer unique reactivity and potential applications. The presence of both bromine and dichlorophenyl groups, along with the furan ring, makes it a versatile compound for various research fields.
Properties
Molecular Formula |
C20H15BrCl2N2O4 |
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Molecular Weight |
498.1 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H15BrCl2N2O4/c1-27-13-3-7-19(16(21)9-13)28-11-20(26)25-24-10-14-4-6-18(29-14)15-5-2-12(22)8-17(15)23/h2-10H,11H2,1H3,(H,25,26)/b24-10+ |
InChI Key |
ZPWVVHCDEYCXEV-YSURURNPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origin of Product |
United States |
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